molecular formula C18H19N3O3 B2565043 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809475-17-9

2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2565043
CAS No.: 1809475-17-9
M. Wt: 325.368
InChI Key: NEDQJGQWVQKQRU-UHFFFAOYSA-N
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Description

2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a synthetic hybrid compound designed for pharmaceutical and biochemical research, incorporating two pharmaceutically active motifs: the isoindoline-1,3-dione (phthalimide) and the 1,2,4-oxadiazole. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this core have been extensively investigated as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, interacting with both the catalytic and peripheral anionic sites of the enzyme . Furthermore, this pharmacophore exhibits significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, showing potential for the development of novel analgesic agents . Other explored activities include anticancer and antiepileptic effects. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often employed to improve a compound's metabolic stability and membrane permeability. Incorporating a cyclopentyl substituent on this ring, as seen in related commercial building blocks like 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole, can enhance lipophilicity and affinity for target proteins . The propyl linker connecting these two moieties provides conformational flexibility, which can be crucial for optimal interaction with biological targets. This molecule is intended for research use only and is a valuable chemical tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic agents in areas such as neuroscience and inflammation.

Properties

IUPAC Name

2-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17-13-8-3-4-9-14(13)18(23)21(17)11-5-10-15-19-16(20-24-15)12-6-1-2-7-12/h3-4,8-9,12H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDQJGQWVQKQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the propyl chain, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the isoindoline-1,3-dione core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the cyclopentyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, derivatives of isoindoline-1,3-dione and 1,2,4-oxadiazole have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs . The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the oxadiazole ring can interact with metal ions or proteins, affecting their function. The isoindoline-1,3-dione core can modulate biological pathways by binding to specific receptors or enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s closest structural analogs include isoindoline-1,3-dione derivatives with varying substituents (Table 1). Key differences lie in the heterocyclic systems and substituents:

  • Triazolidine derivatives (, compounds 13c, 14): These incorporate sulfur-containing triazolidine rings, introducing hydrogen-bonding NH groups and polarizable C=S bonds, which may enhance solubility compared to the target’s oxadiazole .
  • Isopropyl-oxadiazole analog (): This compound has a smaller branched alkyl (isopropyl) on the oxadiazole, reducing steric bulk compared to the target’s cyclopentyl group .

Physicochemical Properties

The cyclopentyl group in the target compound increases molar mass and lipophilicity relative to analogs (Table 1). For example:

  • Target compound : Estimated molecular formula C₁₈H₂₀N₃O₃ (molar mass ~326 g/mol).
  • Isopropyl-oxadiazole analog (): C₁₄H₁₃N₃O₃ (271.27 g/mol), with lower lipophilicity due to smaller substituents .
  • Triazolidine derivatives (): Higher molar masses (e.g., 414 g/mol for 13c) due to sulfur and additional aromatic rings .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₂₀N₃O₃* ~326 3-Cyclopentyl-1,2,4-oxadiazole High lipophilicity, rigid backbone
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione C₁₄H₁₃N₃O₃ 271.27 3-Isopropyl-1,2,4-oxadiazole Compact alkyl substituent
Compound 13c () C₂₃H₁₈N₄O₂S 414 3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidine Sulfur inclusion, NH groups
Compound 3 () C₂₆H₁₇N₃O₃ 419.43 3-(3aH-Indol-3-yl)acryloyl Aromatic π-system, H-bond donors

*Estimated based on structural analysis.

Biological Activity

2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and possible mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C21H25N5O2C_{21}H_{25}N_{5}O_{2} and a molecular weight of 379 Da. Its structure includes a cyclopentyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight379 Da
LogP3.53
Polar Surface Area (Ų)86
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to isoindoline derivatives. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with inhibition zones measuring 15 cm and 18 cm, respectively . This suggests that the oxadiazole moiety may enhance the antimicrobial efficacy of isoindoline derivatives.

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the oxadiazole ring plays a crucial role in interacting with microbial targets, potentially disrupting cellular processes or inhibiting vital enzymes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized various isoindoline derivatives and tested their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited promising results against common pathogens .
  • Computational Studies : Computational docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound may interact effectively with bacterial enzymes or receptors involved in pathogenicity .
  • Crystallographic Analysis : Crystallographic studies have provided insights into the molecular arrangement and stability of the compound in solid-state forms. These studies are essential for understanding how structural features influence biological activity .

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione?

The synthesis typically involves coupling isoindoline-1,3-dione derivatives with functionalized oxadiazole precursors. A common approach utilizes amidoximes and isatoic anhydrides in dimethyl sulfoxide (DMSO) under basic conditions (e.g., NaOH) to form the oxadiazole ring. For example, cyclopentyl-substituted amidoximes can react with isatoic anhydrides, followed by alkylation or propyl linker introduction via nucleophilic substitution or coupling reactions . Purification often employs column chromatography with silica gel and polar aprotic solvents .

Q. How can the purity and structural identity of this compound be validated experimentally?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., cyclopentyl protons at δ ~1.5–2.5 ppm, oxadiazole C=O at ~165–170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H20_{20}N3_3O3_3).
  • X-ray crystallography : If crystalline, bond lengths and angles (e.g., oxadiazole ring planarity) can be compared to DFT-optimized structures .

Q. What are the preliminary biological screening results for this compound?

Limited antimicrobial data on structurally related isoindoline-dione derivatives show moderate activity against Staphylococcus aureus (MIC ~50 µg/mL) and Candida albicans (MIC ~100 µg/mL). Activity correlates with electron-deficient heterocycles (e.g., oxadiazole) enhancing membrane penetration .

Advanced Research Questions

Q. How does the cyclopentyl substituent on the oxadiazole ring influence electronic properties and bioactivity?

The cyclopentyl group introduces steric bulk and modulates electron density via inductive effects. Computational studies (DFT/B3LYP) reveal a HOMO-LUMO gap of ~0.09 eV for similar compounds, suggesting redox activity relevant to enzyme inhibition. Substituent modifications (e.g., cyclohexyl vs. cyclopentyl) can alter binding affinity to targets like cytochrome P450 or kinases .

Q. What experimental and computational methods are used to resolve contradictions in reaction yields during scale-up?

Contradictions in yields often arise from solvent polarity or temperature sensitivity. For example:

  • Reaction optimization : Screening solvents (DMSO vs. DMF) and bases (NaOH vs. K2_2CO3_3) to improve oxadiazole ring closure efficiency .
  • DFT calculations : Modeling transition states to identify rate-limiting steps (e.g., nucleophilic attack on the amidoxime intermediate) .
  • In situ monitoring : Using FT-IR or HPLC to track intermediate stability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Key SAR insights include:

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., CF3_3) improve metabolic stability but reduce solubility.
  • Linker length : A 3-carbon propyl chain balances flexibility and rigidity for target engagement.
  • Isoindoline-dione modifications : Fluorination at the 5-position enhances bioavailability (see analog data in ) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization challenges stem from the compound’s non-planar structure and flexible propyl linker. Strategies include:

  • Co-crystallization : Using small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Solvent screening : Testing mixed solvents (e.g., hexane/ethyl acetate) to induce slow nucleation.
  • Temperature gradients : Gradual cooling from 60°C to 4°C to promote ordered packing .

Methodological Guidance

Q. How to design a stability study under physiological conditions?

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical tools : Monitor degradation via HPLC-UV at 254 nm, with fragmentation patterns analyzed by LC-MS.
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) using first-order decay equations .

Q. What strategies mitigate toxicity risks in cell-based assays?

  • Dose optimization : Start with IC50_{50} values from MTT assays (e.g., 10–100 µM range).
  • Metabolic profiling : Use hepatocyte models to assess CYP450-mediated detoxification pathways.
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

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